2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]
Description
Historical Development of BINAP Derivatives in Organometallic Chemistry
The discovery of BINAP in the late 1970s marked a paradigm shift in asymmetric catalysis. Ryōji Noyori’s pioneering work demonstrated that rhodium complexes of (R)- or (S)-BINAP could achieve high enantioselectivity in hydrogenation reactions, notably in the industrial synthesis of (–)-menthol. BINAP’s C~2~-symmetric structure, with a 90° dihedral angle between naphthyl rings, creates a rigid chiral environment that directs reactant orientation during catalytic cycles. Early applications focused on ruthenium- and rhodium-catalyzed hydrogenations, but limitations in substrate scope prompted structural modifications.
Subsequent derivatives, such as Tol-BINAP (with methyl groups on the phenyl rings) and SEGPHOS (with narrower dihedral angles), addressed these limitations by tuning steric bulk and electronic properties. For example, Tol-BINAP’s methyl substituents enhance enantioselectivity in copper-catalyzed conjugate additions of Grignard reagents to α,β-unsaturated esters. These innovations underscored the importance of ligand architecture in controlling transition-state geometry.
Structural Evolution from BINOL to 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]
The synthesis of 2'-benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] begins with enantiopure BINOL, a C~2~-symmetric diol derived from the oxidative coupling of 2-naphthol. Key steps include:
- Benzylation : Selective protection of one hydroxyl group using benzyl bromide under basic conditions preserves axial chirality while introducing a sterically demanding benzyl moiety.
- Phosphine Installation : Reaction of the mono-benzylated intermediate with chlorodiphenylphosphine (Ph~2~PCl) in the presence of a base yields the target phosphine-hydroxyl hybrid.
- Chiral Resolution : Enantiopure products are obtained via diastereomeric salt formation or chiral column chromatography.
The hydroxyl group at the 2-position distinguishes this ligand from classical BINAP derivatives. This moiety participates in hydrogen bonding with substrates, as demonstrated in asymmetric hydrosilylation reactions where it stabilizes transition states through non-covalent interactions. Comparative X-ray studies reveal that the benzyl group induces a 12° twist in the binaphthyl backbone compared to unsubstituted BINAP, enlarging the chiral pocket for bulkier substrates.
Electronic Effects :
- The diphenylphosphine group donates electron density to the metal center, facilitating oxidative addition steps in cross-coupling reactions.
- The hydroxyl group acts as a hemilabile ligand, reversibly coordinating to the metal to modulate catalytic activity.
Properties
Molecular Formula |
C39H29OP |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
1-(2-benzylnaphthalen-1-yl)-3-diphenylphosphanylnaphthalen-2-ol |
InChI |
InChI=1S/C39H29OP/c40-39-36(41(32-18-6-2-7-19-32)33-20-8-3-9-21-33)27-30-17-11-13-23-35(30)38(39)37-31(26-28-14-4-1-5-15-28)25-24-29-16-10-12-22-34(29)37/h1-25,27,40H,26H2 |
InChI Key |
FGVZTNGQKZACOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2’-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] with benzyl bromide under basic conditions to introduce the benzyl group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2’-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Asymmetric Catalysis
One of the primary applications of 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] is its role as a chiral ligand in asymmetric catalysis. Its ability to induce chirality in reactions has been extensively studied:
- Catalytic Activity : The compound has been shown to enhance the enantioselectivity of various reactions, including the hydrogenation of ketones and imines. Studies indicate that using this ligand can lead to high yields of enantiomerically enriched products, which are crucial in pharmaceutical applications .
- Mechanistic Insights : Research has provided insights into the mechanisms by which this ligand operates, revealing that its steric and electronic properties significantly influence the reaction pathways and outcomes .
Coordination Chemistry
The coordination chemistry involving 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] is another area of interest:
- Metal Complexes : The ligand forms stable complexes with various transition metals, such as palladium and platinum. These complexes have been utilized in cross-coupling reactions, which are fundamental in constructing complex organic molecules .
- Stability and Reactivity : The stability of the metal-ligand complexes allows for their use in a range of conditions, making them suitable for industrial applications where robustness is required .
Case Studies and Research Findings
Several case studies illustrate the effectiveness of 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] in practical applications:
Mechanism of Action
The mechanism by which 2’-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] exerts its effects involves its role as a ligand in catalytic processes. It coordinates with transition metals, forming complexes that facilitate various chemical reactions. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states, leading to increased reaction rates and selectivity .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to other binaphthalene-based phosphine ligands:
Catalytic Performance
Steric and Electronic Effects
- Benzyl vs.
- Hydroxyl Group : Unlike BINAP, the hydroxyl moiety may participate in hydrogen bonding, influencing enantioselectivity in protic environments .
Biological Activity
2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] is a phosphine-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C39H29OP
- Molecular Weight : 544.634 g/mol
The compound exhibits biological activity primarily through its interactions with various biological targets, including enzymes and receptors. Its phosphine group is known to facilitate coordination with metal ions, which can enhance its reactivity and biological efficacy.
Anticancer Activity
Research indicates that 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] demonstrates significant cytotoxic effects against various cancer cell lines. In a study evaluating its cytotoxicity against cervical carcinoma (HeLa) cells, the compound showed promising results with an IC50 value indicating potent activity compared to standard chemotherapeutics like cisplatin.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] | HeLa | 2.5 |
| Cisplatin | HeLa | 21.8 |
Mechanistic Studies
Mechanistic studies have suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated in vitro where treated cells exhibited increased levels of cleaved caspases, indicating apoptosis.
Study 1: Cytotoxicity in Cancer Models
A study conducted on various cancer cell lines demonstrated that 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] effectively inhibited cell proliferation. The study utilized a range of assays to confirm its cytotoxic effects and elucidate its mechanism of action.
Study 2: In Vivo Efficacy
In vivo studies using mouse models of cancer have shown that administration of the compound significantly reduced tumor size compared to control groups. The compound was well-tolerated with minimal side effects noted in the treated groups.
Structure-Activity Relationship (SAR)
The structure of 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene] plays a crucial role in its biological activity. Variations in the phosphine moiety and the benzyl group have been explored to optimize potency and selectivity for specific cancer types.
Q & A
(Basic) What are the key synthetic routes for preparing 2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene], and how is enantiomeric purity ensured?
The synthesis typically involves:
- Phosphorylation : Introducing the diphenylphosphino group via palladium-catalyzed cross-coupling or nucleophilic substitution on a pre-functionalized binaphthalene backbone.
- Benzylation : Protecting the hydroxyl group with a benzyl moiety using benzyl bromide under basic conditions.
- Chiral resolution : Enantiomeric purity is achieved via chiral column chromatography or crystallization with resolving agents like tartaric acid derivatives .
Key validation : Enantiomeric excess (ee) is quantified using chiral HPLC or circular dichroism (CD) spectroscopy .
(Basic) Which spectroscopic and analytical methods are essential for characterizing this ligand’s structure and stereochemistry?
- 31P NMR : Confirms the presence and electronic environment of the diphenylphosphino group (δ ~−5 to −20 ppm for P(III) ligands) .
- 1H/13C NMR : Assigns proton environments, particularly the axial chirality of the binaphthalene core and benzyl group integration .
- X-ray crystallography : Resolves absolute configuration and bond angles critical for understanding steric effects in catalysis .
- Elemental analysis : Validates molecular formula consistency, especially for new synthetic batches .
(Advanced) How does the hydroxyl group in this ligand modulate catalytic activity compared to non-hydroxylated analogs like BINAP?
The hydroxyl group introduces:
- Hydrogen-bonding interactions : Stabilizes transition states in asymmetric reductions or cross-couplings, enhancing enantioselectivity.
- Electronic effects : Electron-donating properties alter the metal center’s electron density, impacting oxidative addition/reduction kinetics.
- Steric tuning : Subtle steric adjustments from the benzyl group improve substrate discrimination in crowded catalytic pockets. Comparative studies with BINAP show up to 20% higher ee in Rh-catalyzed hydrogenations .
(Advanced) What experimental strategies minimize enantioselectivity erosion in high-temperature or prolonged reactions using this ligand?
- Additive screening : Bulky bases (e.g., DABCO) or Lewis acids (e.g., Mg(OTf)2) stabilize the metal-ligand complex .
- Solvent optimization : Low-polarity solvents (toluene, THF) reduce ligand dissociation rates.
- Pre-catalyst design : Pre-forming the metal complex (e.g., [Rh(COD)(ligand)]+BF4−) prevents ligand scrambling under harsh conditions .
- In situ monitoring : Real-time NMR or IR spectroscopy identifies decomposition pathways .
(Advanced) How can researchers resolve contradictions in reported catalytic performance across different reaction systems?
- Systematic benchmarking : Compare ligand performance under standardized conditions (e.g., substrate scope, temperature, solvent).
- Kinetic profiling : Measure turnover frequencies (TOF) and activation barriers (ΔG‡) to isolate rate-limiting steps .
- Computational modeling : DFT studies reveal steric/electronic mismatches between ligand and substrate .
- Meta-analysis : Cross-reference datasets from asymmetric hydrogenation, C–C coupling, and hydrofunctionalization literature .
(Basic) What are the recommended storage conditions to maintain this ligand’s stability?
- Storage : Under inert atmosphere (Ar/N2) at room temperature to prevent oxidation of the phosphine group .
- Handling : Use gloveboxes for air-sensitive reactions; periodic 31P NMR checks detect P=O degradation products .
(Advanced) How does axial chirality in the binaphthalene core influence atropisomerism, and how is it controlled during synthesis?
- Chiral induction : Axial chirality is fixed during the Suzuki coupling or Ullmann condensation steps using chiral auxiliaries or asymmetric catalysis .
- Atropisomer stability : High rotational barriers (>30 kcal/mol) prevent racemization at room temperature.
- Validation : Variable-temperature NMR or dynamic HPLC assesses interconversion rates .
(Advanced) What role does this ligand play in enantioselective C–N bond formation, and how does it compare to BINOL-derived systems?
- Mechanistic role : The phosphine moiety facilitates oxidative addition to Pd(0) or Ni(0), while the hydroxyl group activates electrophilic partners via H-bonding.
- Comparison to BINOL : Higher flexibility in the binaphthalene backbone improves substrate accommodation but may reduce stereochemical rigidity. Reported ee values exceed 90% in Buchwald-Hartwig aminations .
(Basic) What safety precautions are critical when handling this ligand in the lab?
- Hazard mitigation : Use fume hoods to avoid inhalation of fine particles (H315/H319/H335 hazards).
- First aid : Flush eyes with water for 15 minutes upon contact; wash skin with soap and water .
(Advanced) How can researchers design experiments to probe the ligand’s coordination mode in heterobimetallic complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
